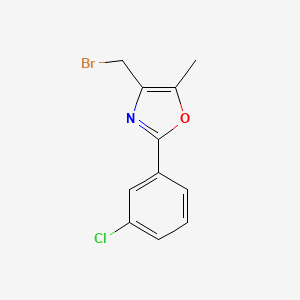

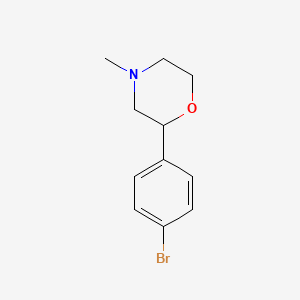

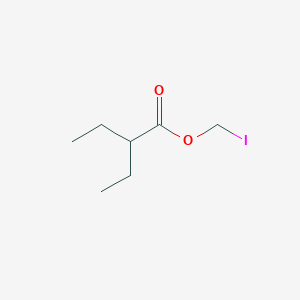

![molecular formula C20H21NO4 B3057691 N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine CAS No. 84000-09-9](/img/structure/B3057691.png)

N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine

Übersicht

Beschreibung

“N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine” is a compound with the molecular formula C18H17NO4 . It is also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine . This compound is a derivative of alanine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group .

Synthesis Analysis

The synthesis of this compound has been derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis

The molecular structure of “N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine” consists of an alanine core, which is a simple amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) group attached .Wissenschaftliche Forschungsanwendungen

Self-Assembled Structures and Properties

One fascinating application of N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine, commonly referred to using the Fmoc protection group, is in the formation of self-assembled structures. Research has demonstrated that Fmoc-modified aliphatic amino acids, including Fmoc-Ala-OH, can form intricate self-assembled structures under various conditions. These structures range from flower-like morphologies to fiber-like assemblies, depending on factors such as concentration, temperature, and the specific amino acid modified with the Fmoc group. The ability to control these self-assembled architectures offers potential in designing novel materials with desired functions (Gour et al., 2021).

Solvatochromic Properties and Dipole Moments

Another intriguing aspect of Fmoc-Ala-OH is its solvatochromic properties and dipole moments. A study detailed the efficient activation and reduction of Fmoc-Ala-OH, leading to Fmoc-L-alaninol, and explored its electronic absorption and fluorescence emission spectra in various solvent polarities. The research revealed significant solvatochromic properties, indicating strong solvent-solute interactions and a considerable redistribution of π-electron densities upon excitation. These properties make Fmoc-L-alaninol a candidate for applications in understanding solvent effects and designing fluorescence-based sensors (Lalithamba et al., 2014).

Regioselectivity in Cycloaddition Reactions

The compound also plays a role in regioselective cycloaddition reactions. N-Ethyl-9H-fluoren-9-imines, for example, react with difluorocarbene to form iminium ylides, leading to various cycloaddition products. The outcomes of these reactions, including the formation of oxazolidine derivatives with dipolarophiles, are influenced by the substituents at the nitrogen atom and the reaction conditions. This regioselectivity can be described using quantum-chemical calculations, offering insights into the design of new synthetic routes and the development of fluorene-based compounds (Novikov et al., 2006).

Eigenschaften

IUPAC Name |

(2S)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-21(13(2)19(22)23)20(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,3,12H2,1-2H3,(H,22,23)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVAYWIQBITLAU-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H](C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595368 | |

| Record name | N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

CAS RN |

84000-09-9 | |

| Record name | N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

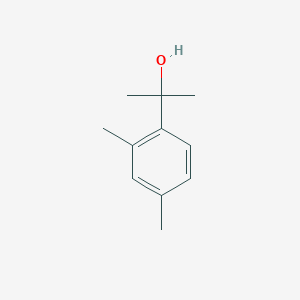

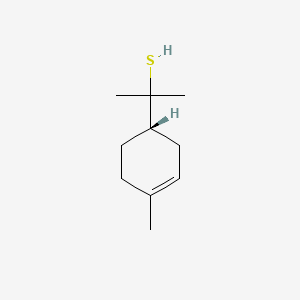

![(1,4-Phenylene)bis[(dichloromethyl)silane]](/img/structure/B3057609.png)

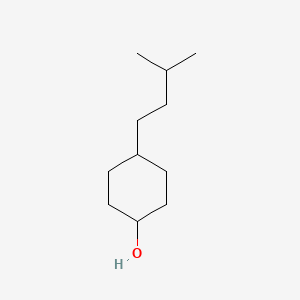

![2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-](/img/structure/B3057614.png)

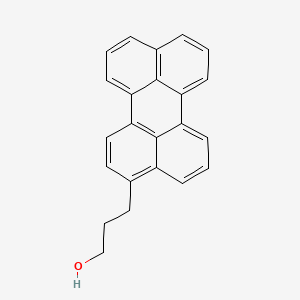

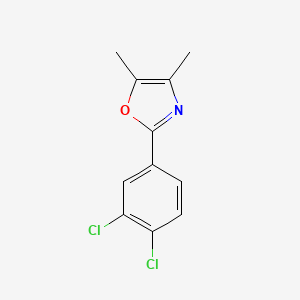

![Oxazole, 4,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3057628.png)